3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide
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Overview
Description
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide is a complex organic compound that features an imidazole ring substituted with diphenyl groups and a hydrazide moiety linked to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through the condensation of benzil with ammonium acetate and an aldehyde. The resulting imidazole derivative is then reacted with a hydrazide compound under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines.
Scientific Research Applications
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-diphenyl-1H-imidazol-2-yl)phenol-based boron complexes
- 3-(4,5-diphenyl-1H-imidazol-2-yl)-2-phenoxyquinolines
Uniqueness
3-(4,5-diphenyl-1H-imidazol-1-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide is unique due to its combination of an imidazole ring with diphenyl substitution and a hydrazide moiety linked to a methoxyphenyl group. This structural arrangement provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C26H24N4O2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-(4,5-diphenylimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C26H24N4O2/c1-32-23-14-12-20(13-15-23)18-28-29-24(31)16-17-30-19-27-25(21-8-4-2-5-9-21)26(30)22-10-6-3-7-11-22/h2-15,18-19H,16-17H2,1H3,(H,29,31)/b28-18+ |
InChI Key |
QBEWYPHZLGJTHZ-MTDXEUNCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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